(S)-N-Oleoyltyrosinol
(S)-N-Oleoyltyrosinol
Numerous analogs of arachidonoyl ethanolamide (AEA, anandamide; Item No. 90050) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-1 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-1 is the amide of (S)-tyrosinol with oleic acid (Item No. 90260). In RBL-2H3 cells, OMDM-1 inhibits the cellular uptake of tritiated AEA with an IC50 of 2.4 µM, with negligible effects on the CB1 receptor and VR1.
Brand Name:
Vulcanchem
CAS No.:
616884-62-9
VCID:
VC0124961
InChI:
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Molecular Formula:
C27H45NO3
Molecular Weight:
431.7 g/mol
(S)-N-Oleoyltyrosinol
CAS No.: 616884-62-9
Reference Standards
VCID: VC0124961
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol
CAS No. | 616884-62-9 |
---|---|
Product Name | (S)-N-Oleoyltyrosinol |
Molecular Formula | C27H45NO3 |
Molecular Weight | 431.7 g/mol |
IUPAC Name | (Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide |
Standard InChI | InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1 |
Standard InChIKey | ICDMLAQPOAVWNH-JRUKXMRZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO |
Description | Numerous analogs of arachidonoyl ethanolamide (AEA, anandamide; Item No. 90050) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-1 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-1 is the amide of (S)-tyrosinol with oleic acid (Item No. 90260). In RBL-2H3 cells, OMDM-1 inhibits the cellular uptake of tritiated AEA with an IC50 of 2.4 µM, with negligible effects on the CB1 receptor and VR1. |
Synonyms | (S)-N-oleoyl Tyrosinol |
Reference | 1.Khanolkar, A.D., and Makriyannis, A. Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. Life Sciences 65, 607-616 (1999). |
PubChem Compound | 10410511 |
Last Modified | Nov 11 2021 |
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